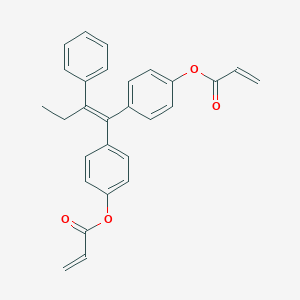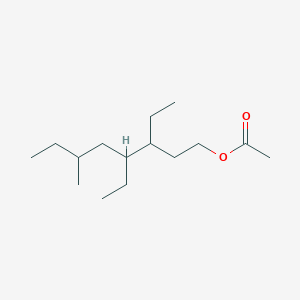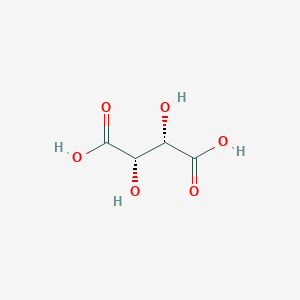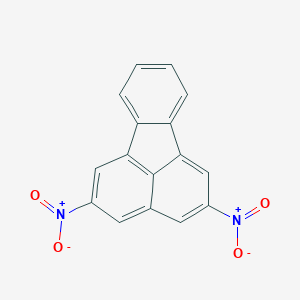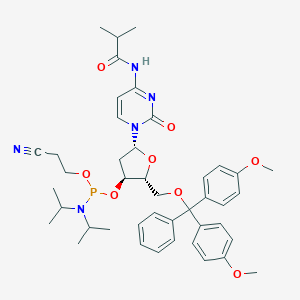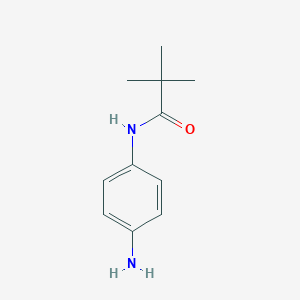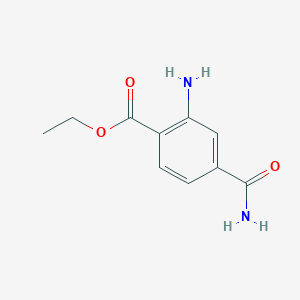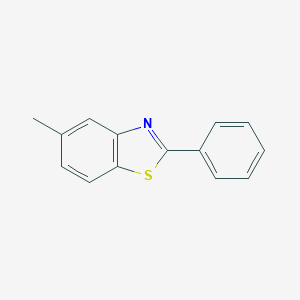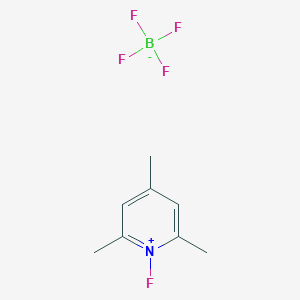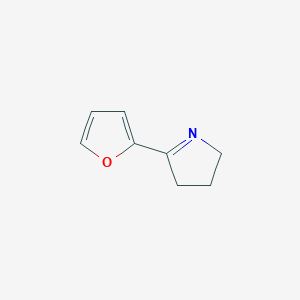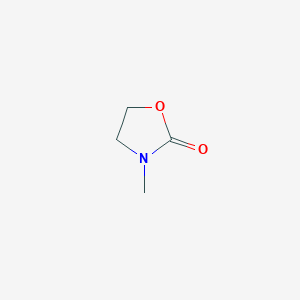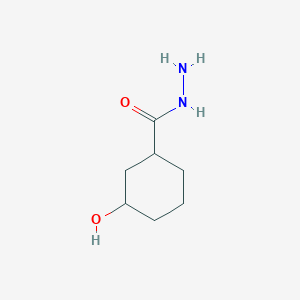
3-Hydroxycyclohexane-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxycyclohexane-1-carbohydrazide is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a white crystalline solid that is soluble in water and other polar solvents. The compound is also known by its other names, such as hydrazinecarboxylic acid, cyclohexylidene-hydrazide, and 1-cyclohexyl-3-hydroxycarbonylhydrazine.
Mecanismo De Acción
The mechanism of action of 3-Hydroxycyclohexane-1-carbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a decrease in the production of certain compounds that are involved in the development and progression of diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Hydroxycyclohexane-1-carbohydrazide has a number of biochemical and physiological effects on the body. These include the inhibition of certain enzymes, the reduction of oxidative stress, and the modulation of immune system activity. These effects make the compound a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Hydroxycyclohexane-1-carbohydrazide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-Hydroxycyclohexane-1-carbohydrazide. Some of these include:
1. Further studies on the mechanism of action of the compound, to better understand its potential applications in medicine.
2. Development of new synthesis methods for the compound, to improve yield and purity.
3. Exploration of the compound's potential applications in other fields of science, such as materials science and environmental science.
4. Investigation of the compound's potential side effects and toxicity, to ensure its safety for use in medicine.
Conclusion:
In conclusion, 3-Hydroxycyclohexane-1-carbohydrazide is a promising compound that has shown significant potential for use in various fields of science. Its high purity and stability make it an attractive option for researchers, and its potential applications in medicine make it a promising candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and potential applications, but the future looks bright for this exciting compound.
Métodos De Síntesis
The synthesis of 3-Hydroxycyclohexane-1-carbohydrazide involves the reaction of cyclohexanone with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 70-80%.
Aplicaciones Científicas De Investigación
3-Hydroxycyclohexane-1-carbohydrazide has been studied extensively for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where the compound has shown significant potential as a drug candidate for the treatment of various diseases.
Propiedades
Número CAS |
100949-27-7 |
|---|---|
Nombre del producto |
3-Hydroxycyclohexane-1-carbohydrazide |
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
3-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h5-6,10H,1-4,8H2,(H,9,11) |
Clave InChI |
WYYOHSCLLIJWQD-UHFFFAOYSA-N |
SMILES |
C1CC(CC(C1)O)C(=O)NN |
SMILES canónico |
C1CC(CC(C1)O)C(=O)NN |
Sinónimos |
Cyclohexanecarboxylic acid, 3-hydroxy-, hydrazide (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



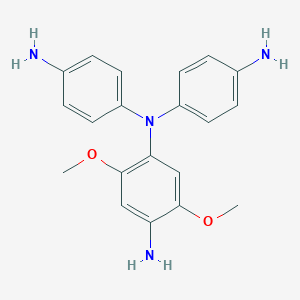
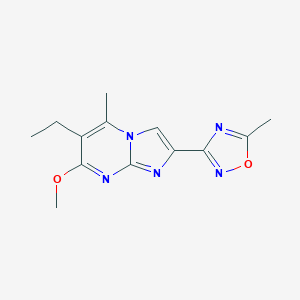
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
